Cas no 851131-38-9 (N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-Cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a specialized organic compound featuring a cyclopentyl-acetamide core linked to a substituted imidazole moiety via a sulfanyl bridge. Its molecular structure, incorporating both aromatic and heterocyclic components, suggests potential utility in medicinal chemistry and agrochemical research. The presence of the 3-methylphenyl group enhances lipophilicity, while the imidazole ring may contribute to bioactivity, such as enzyme inhibition or receptor modulation. This compound is of interest for its synthetic versatility, serving as a building block for further derivatization. Its stability and defined reactivity profile make it suitable for applications in drug discovery and chemical biology studies.
N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
851131-38-9 structure
Product Name:N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:851131-38-9
MF:C17H21N3OS
MW:315.43314242363
CID:6278529
PubChem ID:866697
Update Time:2025-05-27

N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • SR-01000123304
    • N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
    • F0599-0106
    • N-cyclopentyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
    • EU-0057947
    • SR-01000123304-1
    • N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • 851131-38-9
    • AKOS017092942
    • Inchi: 1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21)
    • InChI Key: POXFWCXBKUONJJ-UHFFFAOYSA-N
    • SMILES: S(C1=NC=CN1C1C=CC=C(C)C=1)CC(NC1CCCC1)=O

Computed Properties

  • Exact Mass: 315.14053348g/mol
  • Monoisotopic Mass: 315.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 72.2Ų

N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0599-0106-2μmol
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0599-0106-5μmol
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0599-0106-10μmol
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0599-0106-20μmol
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0599-0106-1mg
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0599-0106-2mg
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0599-0106-3mg
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0599-0106-4mg
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0599-0106-5mg
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0599-0106-10mg
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851131-38-9 90%+
10mg
$79.0 2023-05-17

Additional information on N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide

Research Brief on N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-38-9)

Recent studies on N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-38-9) have highlighted its potential as a promising compound in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole-thioacetamide structure, has garnered attention due to its versatile biological activities, including potential applications in enzyme inhibition and receptor modulation. The following sections provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

The synthesis of N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance the efficiency of the reaction. The compound's structural features, including the cyclopentyl and 3-methylphenyl groups, contribute to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.

In vitro and in vivo studies have demonstrated that N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide exhibits significant inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, recent findings suggest that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This property positions the compound as a potential lead for developing novel anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the compound's mechanism of action have revealed its ability to modulate G-protein-coupled receptors (GPCRs), particularly those associated with pain and immune responses. Molecular docking studies have provided insights into the binding interactions between the compound and target receptors, highlighting the importance of the imidazole-thioacetamide moiety in mediating these effects. These findings open new avenues for designing derivatives with enhanced selectivity and potency.

Despite the promising results, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-38-9) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and structural versatility make it a valuable candidate for further exploration. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd